molecular formula C21H26O4 B1675322 利菲布罗 CAS No. 96609-16-4

利菲布罗

货号 B1675322
CAS 编号: 96609-16-4
分子量: 342.4 g/mol
InChI 键: LNXBEIZREVRNTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lifibrol is a small molecule pharmaceutical that is currently being investigated in clinical studies . It is an alkylbenzene and is classified as a small molecule .


Synthesis Analysis

Lifibrol is a lipid-lowering drug that lowers cholesterol to an extent in the order of magnitude of the statins . The mechanism of action of this compound is different from that of statins but remains unknown . The current study will investigate the mechanism of action using stable-isotope turnover methods .


Molecular Structure Analysis

The molecular formula of Lifibrol is C21H26O4 . Its average mass is 342.429 Da and its monoisotopic mass is 342.183105 Da .


Chemical Reactions Analysis

Lifibrol has been investigated for its effects on lipoprotein and sterol metabolism in normocholesterolemic male participants . The study found that both Lifibrol and pravastatin decrease endogenous sterol synthesis after acute administration, but pravastatin had more powerful effects .


Physical And Chemical Properties Analysis

Lifibrol is a phenylpropane, which is a class of organic compounds containing a phenylpropane moiety . Its chemical formula is C21H26O4 .

科学研究应用

HDL 代谢和高脂血症

利菲布罗以其降胆固醇作用而闻名,它影响 HDL(高密度脂蛋白)代谢。在一项针对高脂血症患者的研究中,利菲布罗被证明可以增强 HDL apoA-I 的周转,而不会改变 HDL 的稳态浓度。发现它可以增加高胆固醇血症和混合型高脂血症患者中 HDL apoA-I 的分数分解代谢率和产生率 (Winkler 等人,2000 年)

培养细胞中的胆固醇代谢

另一项研究证明了利菲布罗对培养细胞中胆固醇代谢的影响,特别是 HepG2 肝癌细胞。观察到利菲布罗可以减少固醇形成并增强 LDL(低密度脂蛋白)受体介导的内吞作用,表明其作用机制可能包括 LDL 受体途径的固醇非依赖性刺激 (Scharnagl 等人,2000 年)

新型降脂机制

Berthold 等人(2010 年)进行的一项研究调查了利菲布罗对血脂和固醇代谢在正常胆固醇血症参与者中的影响。这项研究表明,与他汀类药物相比,利菲布罗具有独特的机制,可能作为新型降脂剂的模型化合物。该研究强调了利菲布罗和他汀类药物影响固醇合成和脂蛋白代谢方式的差异 (Berthold 等人,2010 年)

一般作用机制

2020 年的一篇出版物总结了利菲布罗的一般作用机制。它表明利菲布罗可能影响胆汁酸代谢,增强固醇排泄,减少胆固醇吸收或增强 LDL 受体的合成或敏感性。其降脂作用与他汀类药物相当,具有降低 Lp(a)(动脉粥样硬化的危险因素)的独特能力 (Definitions,2020 年)

健康志愿者的临床药理学

还对利菲布罗的临床药理学进行了研究,特别是其对胆固醇合成抑制作用的影响。在健康志愿者中,发现利菲布罗在某些剂量组中可以显着降低总胆固醇和 LDL 胆固醇血清水平。这些研究有助于了解其作为高胆固醇血症有效治疗的潜力 (Hasibeder 等人,2011 年)

高胆固醇血症患者的疗效和安全性

利菲布罗的疗效和安全性也在一项涉及原发性高胆固醇血症患者的双盲临床研究中得到评估。该研究发现,在各种利菲布罗剂量组中,LDL-胆固醇水平显着降低,而 HDL-胆固醇没有发生重大变化。这表明其对冠心病的独立危险因素(如高基线水平患者中的纤维蛋白原水平和脂蛋白 (a))可能产生有利影响 (Schwandt 等人,2004 年)

预制剂研究

预制剂研究探索了利菲布罗的各种多晶型改性。这些研究提供了对利菲布罗改性不同物理性质(例如溶解度、密度和晶体形式)的见解,这对于药物制剂和剂型开发至关重要 (Burger & Lettenbichler,2000 年)

安全和危害

The safety and hazards of Lifibrol are currently not available .

属性

IUPAC Name

4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-21(2,3)17-9-4-15(5-10-17)6-11-18(22)14-25-19-12-7-16(8-13-19)20(23)24/h4-5,7-10,12-13,18,22H,6,11,14H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBEIZREVRNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869278
Record name Lifibrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lifibrol

CAS RN

96609-16-4
Record name Lifibrol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096609164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifibrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lifibrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFIBROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KWX9X0Q5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lifibrol
Reactant of Route 2
Lifibrol
Reactant of Route 3
Lifibrol
Reactant of Route 4
Reactant of Route 4
Lifibrol
Reactant of Route 5
Reactant of Route 5
Lifibrol
Reactant of Route 6
Lifibrol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。